molecular formula C10H12FN3O4 B1201483 N,N-Diethyl-5-fluoro-2,4-dinitroaniline CAS No. 6917-48-2

N,N-Diethyl-5-fluoro-2,4-dinitroaniline

Cat. No.: B1201483
CAS No.: 6917-48-2
M. Wt: 257.22 g/mol
InChI Key: VXGQQIQVKRTBFG-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-fluoro-2,4-dinitroaniline: is an organic compound with the molecular formula C10H12FN3O4. It is a derivative of aniline, characterized by the presence of diethyl groups, a fluorine atom, and two nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-fluoro-2,4-dinitroaniline typically involves the nitration of N,N-diethylaniline followed by fluorination The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5-fluoro-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The compound can undergo oxidation reactions, where the diethyl groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N,N-Diethyl-5-fluoro-2,4-diaminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

N,N-Diethyl-5-fluoro-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-fluoro-2,4-dinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorine atom and diethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

    N,N-Diethyl-2,4-dinitroaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N,N-Diethyl-5-chloro-2,4-dinitroaniline: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    N,N-Diethyl-5-bromo-2,4-dinitroaniline:

Uniqueness: N,N-Diethyl-5-fluoro-2,4-dinitroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-5-fluoro-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c1-3-12(4-2)9-5-7(11)8(13(15)16)6-10(9)14(17)18/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQQIQVKRTBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988876
Record name N,N-Diethyl-5-fluoro-2,4-dinitroaniline
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Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6917-48-2
Record name N,N-Diethyl-5-fluoro-2,4-dinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6917-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2,4-dinitro-5-fluoroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-5-fluoro-2,4-dinitroaniline
Source EPA DSSTox
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Record name N,N-diethyl-5-fluoro-2,4-dinitroaniline
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